4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid is an organic compound that belongs to the class of fatty acid esters. These compounds are carboxylic ester derivatives of fatty acids. The compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid involves several steps. One common method includes the esterification of 4-ethoxy-4-oxobut-2-enoic acid with 3,5-dimethoxybenzoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Wirkmechanismus
The mechanism of action of 4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid can be compared with other similar compounds, such as:
4-Ethoxy-4-oxobut-2-enoic acid: Shares a similar core structure but lacks the dimethoxybenzoic acid moiety.
4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]benzoic acid: Similar structure but without the methoxy groups on the benzene ring.
4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group
Eigenschaften
CAS-Nummer |
918668-65-2 |
---|---|
Molekularformel |
C15H18O7 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
4-(4-ethoxy-4-oxobut-2-enoxy)-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C15H18O7/c1-4-21-13(16)6-5-7-22-14-11(19-2)8-10(15(17)18)9-12(14)20-3/h5-6,8-9H,4,7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
IXYLXFGSLWHBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCOC1=C(C=C(C=C1OC)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.